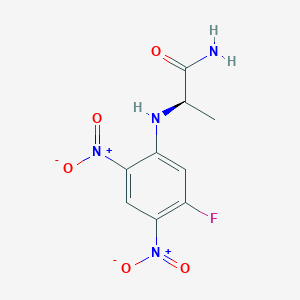

FDNP-D-ALA-NH2

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLBHLFDJOJGP-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to FDNP-D-ALA-NH2: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide (FDNP-D-ALA-NH2), a chiral derivatizing agent with significant applications in analytical chemistry and potential implications in biomedical research. This document details its chemical properties, provides a representative synthesis protocol, outlines its primary application in the chiral separation of amino acids, and explores its potential biological activities.

Chemical and Physical Properties

FDNP-D-ALA-NH2, also known by its synonym (R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide, is a pale yellow to light yellow solid.[1] It is an analog of the well-known Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alanine amide (FDNP-L-Ala-NH2 or FDAA). The key physical and chemical properties of FDNP-D-ALA-NH2 are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | Nα-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide | [2] |

| Synonyms | (R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide, FDNP-D-Ala-NH2 | [2] |

| CAS Number | 132055-99-3 | [2] |

| Molecular Formula | C₉H₉FN₄O₅ | [2] |

| Molecular Weight | 272.19 g/mol | [2] |

| Appearance | Pale yellow to light yellow solid | [1] |

| Melting Point | 225 - 229 °C | [1] |

| Boiling Point (Predicted) | 544.5 ± 50.0 °C | [1] |

| Density (Predicted) | 1.592 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in acetone and DMSO | [1] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of FDNP-D-ALA-NH2

The synthesis of FDNP-D-ALA-NH2 is analogous to the synthesis of its L-enantiomer, Marfey's reagent. The process involves the nucleophilic aromatic substitution of a fluorine atom on 1,5-difluoro-2,4-dinitrobenzene (DFDNB) by the amino group of D-alanine amide.[1]

Experimental Protocol: Synthesis of FDNP-D-ALA-NH2

Materials:

-

1,5-difluoro-2,4-dinitrobenzene (DFDNB)

-

D-alanine amide hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Acetone or other suitable solvent

-

Distilled water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve D-alanine amide hydrochloride in a minimal amount of water and neutralize it carefully with a base like triethylamine to obtain the free D-alanine amide.

-

In a separate flask, dissolve 1,5-difluoro-2,4-dinitrobenzene in acetone.

-

Slowly add the aqueous solution of D-alanine amide to the DFDNB solution with constant stirring.

-

The reaction mixture is typically stirred at room temperature for several hours or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then acidified with dilute HCl to precipitate the product.

-

The crude FDNP-D-ALA-NH2 is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a pale yellow solid.

References

An In-Depth Technical Guide to Chiral Amino Acid Analysis Using FDNP-D-Ala-NH₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, mechanism, and application of 1-fluoro-2,4-dinitrophenyl-5-D-alanine amide (FDNP-D-Ala-NH₂), a chiral derivatizing agent, for the determination of amino acid stereochemistry. This method, an adaptation of the well-established Marfey's method, offers a robust and reliable approach for separating and quantifying amino acid enantiomers, a critical analysis in drug development, peptide synthesis, and metabolomics.

Principle of Chiral Discrimination

The analysis of chiral amino acids using FDNP-D-Ala-NH₂ is an indirect method that relies on pre-column derivatization. The fundamental principle involves the reaction of a racemic or enantiomerically-enriched amino acid mixture with the chiral reagent, FDNP-D-Ala-NH₂. This reaction stoichiometrically converts the amino acid enantiomers (L- and D-forms) into a pair of diastereomers.

These resulting diastereomers (D-D and D-L) possess distinct physicochemical properties, unlike the original enantiomers. This difference allows for their separation using standard, achiral analytical techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). The dinitrophenyl chromophore incorporated during derivatization allows for sensitive UV detection, typically at 340 nm.

The elution order of the diastereomers is predictable. When using FDNP-D-Ala-NH₂ (a D-reagent), the derivative formed with the D-amino acid will typically elute before the derivative formed with the L-amino acid on a standard C18 column. This predictable elution pattern is key to assigning the absolute configuration of the amino acids in an unknown sample.

Reaction Mechanism

The core of the method is the nucleophilic aromatic substitution reaction between the primary amino group of the amino acid and the electron-deficient fluorodinitrophenyl group of the FDNP-D-Ala-NH₂ reagent. The reaction proceeds under mild alkaline conditions, which deprotonate the amino group, enhancing its nucleophilicity. The reaction is typically driven to completion by gentle heating. Following the formation of the diastereomers, the reaction is quenched by acidification.

Figure 1: Derivatization Reaction Mechanism.

Experimental Protocol

This section details a generalized protocol for the derivatization of amino acid samples with FDNP-D-Ala-NH₂ and subsequent analysis by RP-HPLC.

Materials and Reagents

-

FDNP-D-Ala-NH₂ Solution: 1% (w/v) solution in acetone (approximately 40 mM). Prepare fresh.

-

Amino Acid Standard/Sample: ~50 nmol of total amino acid in aqueous solution or dried.

-

Base: 1 M Sodium Bicarbonate (NaHCO₃) or 0.5 M Triethylamine (TEA).

-

Quenching Solution: 1 M Hydrochloric Acid (HCl).

-

HPLC Grade Solvents: Acetonitrile (ACN), Water, Trifluoroacetic Acid (TFA) or Formic Acid (FA).

-

Reaction Vials: 2 mL glass vials with screw caps.

-

Heating Block or Water Bath: Capable of maintaining 40°C.

Derivatization Procedure

-

Sample Preparation: To a 2 mL vial containing 50 µL of a 1 mM amino acid standard solution (50 nmol), add 100 µL of the 1% FDNP-D-Ala-NH₂ solution in acetone.

-

Reaction Initiation: Add 20 µL of 1 M NaHCO₃ to initiate the reaction. The solution should be well-mixed.

-

Incubation: Securely cap the vial and incubate at 40°C for 1.5 hours in a heating block or water bath.

-

Reaction Quenching: After incubation, cool the vial to room temperature. Quench the reaction by adding 20 µL of 1 M HCl. A slight effervescence may be observed if using bicarbonate.

-

Dilution & Analysis: Dilute the sample with 810 µL of the HPLC mobile phase starting condition (e.g., 90% Water / 10% Acetonitrile) to a final volume of 1 mL. The sample is now ready for injection into the HPLC system.

Analytical Methodology: RP-HPLC

The separation of the formed diastereomers is typically achieved on a C18 reversed-phase column.

HPLC System and Conditions

| Parameter | Recommended Setting |

| HPLC System | Standard LC system with a UV detector |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | 10% to 60% B over 50 minutes (This should be optimized for specific amino acid mixtures) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40°C |

| Detection | UV Absorbance at 340 nm |

| Injection Vol. | 20 µL |

Data Presentation & Interpretation

The following table presents representative retention time data for amino acid diastereomers. This data is based on separations using an L-chiral analog (FDNP-L-Ala-NH₂), where L-derivatives elute before D-derivatives. For the user-specified FDNP-D-Ala-NH₂ reagent, the elution order is reversed (D-derivative before L-derivative). The table has been adjusted to reflect this expected outcome.

| Amino Acid | Stereoisomer | Expected Retention Time (min)* | Elution Order |

| Aspartic Acid | D-Asp | 15.1 | 1st |

| L-Asp | 15.9 | 2nd | |

| Glutamic Acid | D-Glu | 16.5 | 1st |

| L-Glu | 17.4 | 2nd | |

| Serine | D-Ser | 19.8 | 1st |

| L-Ser | 20.6 | 2nd | |

| Alanine | D-Ala | 24.3 | 1st |

| L-Ala | 25.5 | 2nd | |

| Valine | D-Val | 31.8 | 1st |

| L-Val | 33.1 | 2nd | |

| Methionine | D-Met | 33.5 | 1st |

| L-Met | 34.9 | 2nd | |

| Isoleucine | D-Ile | 35.2 | 1st |

| L-Ile | 36.8 | 2nd | |

| Leucine | D-Leu | 35.8 | 1st |

| L-Leu | 37.5 | 2nd | |

| Phenylalanine | D-Phe | 37.9 | 1st |

| L-Phe | 39.8 | 2nd | |

| Tyrosine | D-Tyr | 32.1 | 1st |

| L-Tyr | 33.4 | 2nd |

*Retention times are illustrative and will vary based on the specific HPLC system, column, and gradient conditions.

Workflow Visualization

The overall process from sample preparation to data analysis can be visualized as a sequential workflow.

Figure 2: General Experimental Workflow.

Conclusion

The use of FDNP-D-Ala-NH₂ provides a powerful and accessible method for the chiral analysis of amino acids. By converting enantiomers into separable diastereomers, this technique allows researchers to utilize standard RP-HPLC instrumentation to gain crucial insights into the stereochemical composition of their samples. Careful optimization of the derivatization and chromatographic conditions is essential for achieving accurate and reproducible results, which are vital for quality control in pharmaceuticals and for advancing research in the life sciences.

An In-depth Technical Guide to [2,4-Dinitro-5-fluorophenyl]-D-alanine amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and potential applications of [2,4-Dinitro-5-fluorophenyl]-D-alanine amide. This compound is a chiral molecule of interest in pharmaceutical and biochemical research. While detailed experimental data for the D-enantiomer is limited in publicly available literature, this guide consolidates the existing information and draws parallels from its well-studied L-enantiomer, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, commonly known as Marfey's reagent.

Chemical Structure and Properties

[2,4-Dinitro-5-fluorophenyl]-D-alanine amide is an organic compound featuring a dinitrophenyl group attached to the amino group of D-alanine amide. The presence of the fluorine atom and two nitro groups significantly influences its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of [2,4-Dinitro-5-fluorophenyl]-D-alanine amide

| Property | Value | Source |

| Molecular Formula | C₉H₉FN₄O₅ | |

| Molecular Weight | 272.19 g/mol | |

| CAS Number | 132055-99-3 | |

| Appearance | Yellow to orange powder/solid | |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. | |

| Storage | 2-8°C |

Note: Some properties are inferred from data on the L-enantiomer due to limited specific data for the D-enantiomer.

Synthesis

The synthesis of [2,4-Dinitro-5-fluorophenyl]-D-alanine amide is expected to follow the well-established method used for its L-enantiomer (Marfey's reagent), which involves the nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene (Sanger's reagent) with D-alanine amide.

General Reaction Scheme

The primary amino group of D-alanine amide acts as a nucleophile, attacking one of the fluorine-bearing carbons of 1,5-difluoro-2,4-dinitrobenzene. The nitro groups activate the benzene ring for nucleophilic attack.

Postulated Experimental Protocol

Materials:

-

1,5-difluoro-2,4-dinitrobenzene

-

D-alanine amide hydrochloride

-

A suitable organic solvent (e.g., acetone, acetonitrile, or dimethylformamide)

-

A base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt and scavenge the HF byproduct.

Procedure:

-

Dissolve D-alanine amide hydrochloride in the chosen solvent.

-

Add the base in a stoichiometric amount to liberate the free amine.

-

Slowly add a solution of 1,5-difluoro-2,4-dinitrobenzene in the same solvent to the reaction mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).

-

The purified product is characterized by spectroscopic methods.

Spectroscopic Characterization (Anticipated Data)

Specific spectroscopic data for [2,4-Dinitro-5-fluorophenyl]-D-alanine amide is not available. The following are anticipated spectral characteristics based on the structure and data from analogous compounds.

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the α-proton and methyl protons of the alanine moiety, and the amide protons. The chemical shifts and coupling constants would be characteristic of the dinitrophenyl and alanine amide structures. |

| ¹³C NMR | Resonances for the aromatic carbons (some showing coupling to fluorine), the carbonyl carbon, and the α-carbon and methyl carbon of the alanine residue. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), aromatic C=C stretching, and strong absorptions for the nitro groups (NO₂). |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₉FN₄O₅). Fragmentation patterns would likely involve the loss of the amide group, nitro groups, and cleavage of the C-N bond. |

Potential Biological Activity and Applications

While specific biological activities of [2,4-Dinitro-5-fluorophenyl]-D-alanine amide have not been extensively reported, compounds with the 2,4-dinitrophenyl pharmacophore have been investigated for various therapeutic applications.

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of novel pharmaceuticals. Its structural properties, including the two nitro groups and the fluorine atom, enhance its potential for biological activity, particularly in the development of anti-cancer agents.

-

Biochemical Research: It is a valuable tool for studying protein interactions and enzyme mechanisms. The reactivity of the fluorodinitrophenyl group allows for its use in labeling and modifying proteins and peptides, providing insights into metabolic pathways and potential therapeutic targets.

Due to the lack of specific data on signaling pathways for this compound, a generalized diagram is presented below to illustrate a hypothetical mechanism of action, such as enzyme inhibition, which is a common activity for such molecules.

Conclusion

[2,4-Dinitro-5-fluorophenyl]-D-alanine amide is a chiral building block with significant potential in drug discovery and biochemical research. While detailed experimental data for this specific enantiomer is sparse, its synthesis and properties can be reasonably inferred from its well-characterized L-enantiomer. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its specific biological activities and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in this promising molecule.

A Technical Guide to the Principle of Marfey's Reagent for D- and L-Amino Acid Separation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles behind Marfey's reagent for the chiral separation of amino acids. It covers the derivatization mechanism, the basis of chromatographic resolution, detailed experimental protocols, and data interpretation.

Core Principle: Indirect Chiral Resolution

The fundamental challenge in separating enantiomers (D- and L-amino acids) is that they possess identical physical properties, making them inseparable by standard chromatographic techniques. Marfey's method overcomes this by employing an indirect approach. A chiral derivatizing agent, Marfey's reagent, is used to convert the enantiomeric amino acids into diastereomers.[1][2] Diastereomers, unlike enantiomers, have different physical properties and can be readily separated using conventional achiral reverse-phase high-performance liquid chromatography (HPLC).[3][4]

Marfey's Reagent , chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is intrinsically chiral due to the L-alanine amide moiety.[1][5] When a racemic mixture (an equal mixture of D- and L-amino acids) is reacted with L-FDAA, two distinct diastereomeric products are formed:

-

L-FDAA-D-Amino Acid (L-D diastereomer)

-

L-FDAA-L-Amino Acid (L-L diastereomer)

These diastereomers can then be resolved on a standard C8 or C18 reverse-phase HPLC column.[5][6]

The Derivatization Reaction

The reaction between Marfey's reagent and the primary amino group of an amino acid is a nucleophilic aromatic substitution (SNAr).[7] The amino group of the amino acid attacks the electron-deficient aromatic ring of L-FDAA at the carbon atom bonded to the fluorine, displacing the fluoride ion. This reaction proceeds stoichiometrically under mild alkaline conditions (typically sodium bicarbonate) at a slightly elevated temperature (e.g., 40°C) and is generally complete within one hour without causing racemization.[1][2] The highly absorbing dinitrophenyl group incorporated into the amino acid provides a strong UV chromophore (around 340 nm), enabling sensitive detection in the picomolar to nanomole range.[1][2][6]

Diagram 1: Derivatization of Amino Acids with Marfey's Reagent

Principle of Chromatographic Separation

The separation of the L-L and L-D diastereomers on a reverse-phase column is governed by differences in their hydrophobicity.[2] While a definitive separation mechanism is complex, it is generally observed that the retention times are dependent on the hydrophobicity of the amino acid side chain.[2]

A consistent elution order is a key feature of Marfey's method. When using the standard L-FDAA reagent, the L-L diastereomer almost always elutes before the L-D diastereomer . This predictable pattern allows for confident assignment of the absolute configuration of the amino acid in an unknown sample by comparing its retention time to that of known standards.[6] The use of the D-enantiomer of Marfey's reagent (D-FDAA) will invert this elution order.[2][8]

Diagram 2: Principle of Chromatographic Resolution

Experimental Protocols

The following sections provide a generalized methodology for the derivatization and analysis of amino acids using Marfey's reagent. Optimization is often required depending on the specific amino acids and the sample matrix.

Standard Derivatization Protocol

This protocol is adapted from methodologies described in the literature.[2][6][8]

Reagents:

-

Amino acid standard solutions or sample hydrolysate (approx. 50 mM).

-

Marfey's reagent (L-FDAA) solution: 1% (w/v) in acetone (approx. 35-40 mM).

-

Sodium bicarbonate (NaHCO₃) solution: 1 M in water.

-

Hydrochloric acid (HCl) solution: 1 M or 2 M in water.

-

HPLC-grade acetone, acetonitrile, and water.

Procedure:

-

Sample Preparation: In a microcentrifuge tube, place 50 µL of the amino acid solution (containing approx. 2.5 micromoles).

-

Reagent Addition: Add 100 µL of the 1% L-FDAA solution in acetone.

-

Initiate Reaction: Add 20 µL of 1 M NaHCO₃. The solution should be alkaline.

-

Incubation: Mix the contents thoroughly and incubate the vial at 40°C for 1 hour, with occasional mixing.[1][2] Some protocols may extend this to overnight for certain amino acids.[8]

-

Quenching: After incubation, cool the sample to room temperature and stop the reaction by adding 20-50 µL of 1 M or 2 M HCl to neutralize the solution.[6][8]

-

Dilution & Analysis: Dilute the sample with the mobile phase (e.g., to a final volume of 1 mL with 20% acetonitrile) and filter (0.45 µm) prior to HPLC analysis.[6][8]

Diagram 3: Experimental Workflow for Marfey's Method

Typical HPLC Conditions

-

Column: C18 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

-

Mobile Phase A: Aqueous buffer (e.g., 0.1% Formic Acid or Ammonium Acetate, pH 3-6.5).[8]

-

Mobile Phase B: Acetonitrile (or Methanol) often with 0.1% acid.[8]

-

Gradient: A linear gradient is typically employed, for example, from 15% to 60% Mobile Phase B over 30-50 minutes.[6][8]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 25-50°C.[6]

-

Detection: UV detector set to 340 nm.[6]

Quantitative Data and Interpretation

The primary quantitative data from Marfey's analysis are the retention times (tR) of the diastereomeric derivatives. The difference in retention times (ΔtR = tR(L-D) - tR(L-L)) is a measure of the separation efficiency. The following table summarizes representative retention time data for common amino acids derivatized with L-FDAA, compiled from various studies. Note that absolute retention times will vary significantly between different HPLC systems and conditions, but the elution order (L-L before L-D) and relative spacing are generally consistent.

Table 1: Representative HPLC Retention Times for L-FDAA Amino Acid Derivatives

| Amino Acid | L-L Derivative (tR, min) | L-D Derivative (tR, min) | Separation Factor (α) |

| Alanine (Ala) | 21.5 | 24.8 | 1.15 |

| Valine (Val) | 29.3 | 34.1 | 1.16 |

| Leucine (Leu) | 33.8 | 39.2 | 1.16 |

| Isoleucine (Ile) | 31.6 | 36.5 | 1.15 |

| Phenylalanine (Phe) | 33.5 | 37.1 | 1.11 |

| Aspartic Acid (Asp) | 14.2 | 15.1 | 1.06 |

| Glutamic Acid (Glu) | 16.8 | 18.0 | 1.07 |

| Serine (Ser) | 12.5 | 13.4 | 1.07 |

| Methionine (Met) | 27.9 | 31.6 | 1.13 |

Note: Data are illustrative and compiled for comparison. Absolute values are highly dependent on specific experimental conditions (column, gradient, etc.). Separation factor α is calculated as k2/k1 where k is the retention factor.

Applications in Research and Development

Marfey's method is a robust and widely used technique with numerous applications:[9][10]

-

Natural Product Chemistry: Determining the absolute configuration of amino acids in novel peptides isolated from marine or microbial sources.[6][11][12]

-

Peptide Synthesis: Assessing the enantiomeric purity of starting materials and detecting racemization that may occur during peptide synthesis.[1]

-

Food Science: Analyzing amino acid composition and authenticity.

-

Clinical Research: Detecting D-amino acids as potential biomarkers in biological fluids.[9]

The development of variants of Marfey's reagent, such as those with L-Leucine amide (FDLA) or L-Valine amide (FDVA), has further expanded the utility of the method by improving the resolution for certain challenging amino acids.[5][13]

References

- 1. Marfey's reagent for chiral amino acid analysis: A review - ProQuest [proquest.com]

- 2. ovid.com [ovid.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of FDNP-D-ALA-NH2 for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound like Nα-(2,4-Dinitro-5-fluorophenyl)-D-alaninamide (FDNP-D-ALA-NH2) is a critical first step in experimental design. This technical guide provides a consolidated overview of its known solubility characteristics in dimethyl sulfoxide (DMSO) and other organic solvents, alongside detailed experimental protocols for determining solubility.

Solubility Profile of FDNP-D-ALA-NH2

The available data indicates that FDNP-D-ALA-NH2 is sparingly soluble in many solvents. Researchers should consider this a starting point and perform their own specific solubility assessments based on their experimental needs and buffer compositions.

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1], Soluble[2] | ChemicalBook, ChemBK |

| Acetone | Slightly Soluble (with sonication)[1] | ChemicalBook |

| Methanol | Soluble[2] | ChemBK |

| Chloroform | Soluble (for the L-alanine amide isomer) | BRITI Scientific |

Note: The solubility of "slight" or "soluble" is qualitative. Quantitative determination is necessary for establishing precise concentrations for experiments.

Experimental Protocols for Solubility Determination

Given the absence of standardized quantitative data, researchers will need to determine the solubility of FDNP-D-ALA-NH2 empirically. Below are detailed methodologies for both a rapid qualitative assessment and a more rigorous quantitative determination using the established shake-flask method.

Rapid Qualitative Solubility Assessment

This method is useful for quickly identifying suitable solvents for initial stock solution preparation.

Objective: To visually estimate if a compound is soluble, partially soluble, or insoluble in a given solvent at a target concentration.

Materials:

-

FDNP-D-ALA-NH2 (solid powder)

-

Test solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)

-

Small, clear glass vials or test tubes (e.g., 1.5 mL microcentrifuge tubes or 12x75 mm glass tubes)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh out a small, predetermined amount of FDNP-D-ALA-NH2 (e.g., 1 mg) and place it into a clean, dry vial.

-

Add a specific volume of the test solvent to the vial to achieve a target concentration (e.g., add 1 mL for a 1 mg/mL concentration).

-

Cap the vial securely and vortex vigorously for 30-60 seconds.

-

Allow the vial to stand at room temperature for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain, or the solution appears cloudy/hazy.

-

Insoluble: The solid powder shows no signs of dissolving and settles at the bottom of the vial.

-

-

Record the observations for each solvent tested. For partially soluble samples, sonication or gentle heating can be applied to assess if solubility improves.

Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the maximum concentration of FDNP-D-ALA-NH2 that can be dissolved in a solvent at equilibrium at a specific temperature.

Materials:

-

FDNP-D-ALA-NH2 (solid powder)

-

Chosen solvent (e.g., DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pipettes and analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid FDNP-D-ALA-NH2 to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25°C). Allow the mixture to shake for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, let the vials stand to allow undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the supernatant using a chemically resistant syringe filter. The filtration step is critical to remove all undissolved particles.

-

Quantification:

-

Carefully take an aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of FDNP-D-ALA-NH2.

-

A standard calibration curve of FDNP-D-ALA-NH2 must be prepared and run alongside the samples for accurate quantification.

-

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in mg/mL or µM.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for assessing the solubility of a chemical compound like FDNP-D-ALA-NH2.

Caption: Workflow for determining compound solubility.

References

Stability and Storage of FDNP-D-ALA-NH₂ Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Nα-(2,4-Dinitro-5-fluorophenyl)-D-alaninamide (FDNP-D-ALA-NH₂) powder. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental accuracy, and preserving its shelf-life, particularly in its application for chiral amino acid analysis.

Compound Properties and Use

FDNP-D-ALA-NH₂, a derivative of alanine, is a pale yellow to light yellow powder. It is primarily utilized as a chiral derivatizing agent in analytical chemistry, famously known in the context of Marfey's reagent, for the resolution of amino acid enantiomers by high-performance liquid chromatography (HPLC).

A key characteristic of FDNP-D-ALA-NH₂ powder is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This property is a primary determinant of its handling and storage requirements.

Recommended Storage and Stability Summary

Proper storage is paramount to prevent the degradation of FDNP-D-ALA-NH₂ powder. The primary concerns are exposure to moisture and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Storage Temperature | 0-5°C[1][2][3] | To minimize thermal degradation and maintain chemical stability. |

| Atmosphere | Store under an inert, dry atmosphere (e.g., argon or nitrogen). | To prevent moisture absorption due to its hygroscopic nature. |

| Container | Tightly sealed, opaque container. | To protect from moisture and light. |

| Handling | Handle in a dry, controlled environment (e.g., a glove box or desiccator). | To minimize exposure to atmospheric moisture. |

Experimental Protocols for Stability Assessment

While specific, publicly available stability studies on FDNP-D-ALA-NH₂ are limited, a robust stability testing protocol can be designed based on the International Council for Harmonisation (ICH) guidelines for drug substances.[3][4][5][6]

Long-Term and Accelerated Stability Study Protocol

Objective: To establish a re-test period and determine the impact of temperature and humidity on the stability of FDNP-D-ALA-NH₂ powder.

Methodology:

-

Sample Preparation: Aliquot at least three primary batches of FDNP-D-ALA-NH₂ powder into tightly sealed, opaque containers, representative of the proposed marketing package.

-

Storage Conditions:

-

Testing Frequency:

-

Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: A minimum of three time points, including initial (0), 3 months, and 6 months.

-

-

Analytical Methods: At each time point, assess the following:

-

Appearance: Visual inspection for changes in color and physical state (e.g., clumping).

-

Purity: Employ a stability-indicating HPLC method to determine the percentage of the active substance and detect any degradation products.

-

Water Content: Use Karl Fischer titration to quantify moisture content, which is critical for a hygroscopic substance.

-

Analytical Methods for Purity and Degradation Assessment

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of amino acid derivatives like FDNP-D-ALA-NH₂.

Recommended HPLC Method:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating the parent compound from potential impurities and degradation products.

-

Detection: UV detection at a wavelength where the dinitrophenyl group has strong absorbance (around 340 nm) is recommended.

-

Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Experimental Workflow for Chiral Amino Acid Analysis

The following diagram illustrates the typical workflow for using FDNP-D-ALA-NH₂ in the chiral analysis of amino acids.

Caption: Workflow for chiral amino acid analysis using FDNP-D-ALA-NH₂.

Logical Relationships in Stability Considerations

This diagram outlines the key factors influencing the stability of FDNP-D-ALA-NH₂ powder and the resulting consequences.

Caption: Factors affecting the stability of FDNP-D-ALA-NH₂ powder.

References

- 1. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of multicomponent mixture and simultaneous enantioresolution of proteinogenic and non-proteinogenic amino acids by reversed-phase high-performance liquid chromatography using chiral variants of Sanger's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to Chiral Amino Acid Analysis in Peptide and Protein Research Using 1-fluoro-2,4-dinitrophenyl-alanine amide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise analysis of amino acid stereochemistry is critical in peptide and protein research, with implications ranging from structural biology to drug development and the study of biological processes. This guide focuses on the application of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, famously known as Marfey's reagent (FDAA), a pivotal tool for the chiral separation of amino acids. While the query specified the D-alanine variant (FDNP-D-ALA-NH2), the vast majority of scientific literature and established protocols center on the L-enantiomer due to its utility in creating diastereomers from D- and L-amino acid mixtures. This document will provide a comprehensive overview of the principles, applications, experimental protocols, and data interpretation associated with Marfey's reagent, which are directly analogous to the theoretical application of its D-enantiomer.

Introduction: The Significance of Chirality in Peptides and Proteins

Amino acids, the fundamental building blocks of proteins, exist as enantiomers (D- and L-forms). While L-amino acids are predominantly found in ribosomally synthesized proteins, D-amino acids play crucial roles in various biological systems, particularly in bacterial cell walls and as signaling molecules.[1][2] The ability to accurately identify and quantify D-amino acids is essential for:

-

Structural Characterization of Peptides: Determining the presence of D-amino acids in naturally occurring peptides.[3]

-

Peptide Synthesis Quality Control: Assessing the extent of racemization during synthetic peptide production.[3]

-

Bacteriology: Studying the composition and synthesis of peptidoglycan in bacterial cell walls.[2]

-

Neuroscience: Investigating the role of D-amino acids like D-serine as neurotransmitters.[1]

-

Pharmacology: Developing peptide-based drugs, where the inclusion of D-amino acids can enhance stability and efficacy.

Core Principle: Chiral Derivatization with Marfey's Reagent

The foundational principle of Marfey's method is the conversion of a mixture of amino acid enantiomers into diastereomers. These diastereomers, unlike enantiomers, possess different physicochemical properties and can be separated using standard, non-chiral analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3][4]

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the primary amine group of an amino acid under mild alkaline conditions.[3][5] The L-alanine amide portion of the reagent provides a fixed chiral center. When FDAA reacts with a D-amino acid and an L-amino acid, it forms two different diastereomers (L-D and L-L). These diastereomers exhibit different retention times on an RP-HPLC column, allowing for their separation and quantification.[5]

The DNP (dinitrophenyl) group introduced by the reagent is a strong chromophore, enabling sensitive UV detection of the derivatives at approximately 340 nm.[5]

Logical Relationship of the Derivatization Reaction

Caption: Reaction of Marfey's reagent with amino acid enantiomers.

Key Applications in Research

Marfey's method is a versatile and robust technique with broad applicability in peptide and protein science.

-

Detection of D-Amino Acids in Biological Samples: The method has been successfully used to identify and quantify D-amino acids secreted from murine islets of Langerhans, highlighting its sensitivity for complex biological matrices.[1]

-

Structural Analysis of Peptides: It is widely employed for the structural characterization of peptides to confirm their amino acid composition and stereochemistry.[3]

-

Monitoring Racemization in Peptide Synthesis: Chemical peptide synthesis can sometimes lead to the unwanted inversion of stereochemistry (racemization). Marfey's reagent provides a simple and effective way to quantify the percentage of D-enantiomer impurity.[3]

-

Analysis of Non-Proteinogenic Amino Acids: The application extends beyond the 20 common amino acids to various other primary amine-containing molecules.[3]

Detailed Experimental Protocols

The following protocols are generalized from established methods.[3][5] Researchers should optimize conditions for their specific analytes and instrumentation.

Protein/Peptide Hydrolysis

Objective: To break down the peptide or protein into its constituent amino acids.

-

Sample Preparation: Place the purified peptide or protein sample (typically 10-100 µg) into a hydrolysis tube.

-

Acid Hydrolysis: Add 6 M HCl to the tube.

-

Degas: Seal the tube under vacuum to prevent oxidation of sensitive amino acids.

-

Incubation: Heat the sample at 110°C for 24 hours.

-

Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or using a vacuum centrifuge. The resulting amino acid mixture is now ready for derivatization.

Derivatization with Marfey's Reagent (FDAA)

Objective: To react the amino acid hydrolysate with FDAA to form diastereomers.

-

Re-dissolve: Re-dissolve the dried amino acid hydrolysate in 50 µL of 1 M sodium bicarbonate (NaHCO₃).

-

Add Reagent: Add 100 µL of a 1% (w/v) solution of FDAA in acetone (approximately 1 mg of FDAA).

-

Incubation: Mix the contents thoroughly and incubate at 40°C for 60-90 minutes with occasional mixing.[3][5]

-

Quench Reaction: Stop the reaction by adding 20 µL of 2 M HCl.

-

Evaporation: Evaporate the sample to dryness to remove acetone.

-

Final Preparation: Re-dissolve the derivatized sample in a suitable solvent (e.g., 500 µL of acetonitrile/water 50:50) for HPLC analysis.

Experimental Workflow Diagram

Caption: Workflow for amino acid analysis using Marfey's reagent.

Data Presentation and Interpretation

The primary output of the analysis is an HPLC chromatogram. The FDAA derivatives of D-amino acids typically exhibit stronger intramolecular bonding, which reduces their polarity relative to the corresponding L-amino acid derivatives.[5] Consequently, the D-derivatives are retained longer on reverse-phase columns and elute later than their L-counterparts.[5]

HPLC Analysis Conditions (Example)

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., Spheri-5 RP-18)[5] |

| Mobile Phase A | 0.05 M Triethylamine phosphate, pH 3.0[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient | Linear gradient of Mobile Phase B (e.g., 10% to 50% over 30 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 340 nm[5] |

| Column Temperature | 40-50 °C[1] |

Quantitative Data Summary

| Analyte / Parameter | Typical Value | Reference |

| Detection Wavelength (λmax) | 340 nm | [5] |

| Derivatization Time | 60 - 90 minutes | [3][5] |

| Derivatization Temperature | 40 °C | [3] |

| Derivative Stability | Stable for at least 48 hours | [5] |

| Limit of Detection (LOD) | ≤ 100 nM (for most analytes) | [1] |

| Retention Time Reproducibility | < 1% RSD | [1] |

| Linearity (R²) | > 0.98 | [1] |

Conclusion

While the specific reagent FDNP-D-ALA-NH2 is not commonly cited, its L-enantiomer, Marfey's reagent (FDAA), is a cornerstone of peptide and protein analysis. The principles and protocols detailed in this guide are directly applicable to the analysis of amino acid chirality. The method's high sensitivity, reproducibility, and reliance on standard HPLC equipment make it an invaluable tool for researchers in drug development, biochemistry, and microbiology. The ability to unambiguously separate and quantify amino acid enantiomers provides critical insights into peptide structure, synthesis quality, and biological function.

References

- 1. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 5. assets.fishersci.com [assets.fishersci.com]

Technical Guide: Hygroscopic Nature of N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine Amide (FDAA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide, a derivative of D-alanine, is a crucial reagent in analytical chemistry. It is instrumental in the chiral separation of amino acids and other primary amines through derivatization, enabling their detection and quantification by HPLC.[1][2][3] The stability and handling of this reagent are paramount for reproducible and accurate results. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property that can impact the quality, stability, and handling of powdered reagents.[4][5] This document provides a comprehensive technical overview of the methodologies used to determine the hygroscopic nature of fine chemical compounds like N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide.

While specific experimental data on the hygroscopicity of N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide is not extensively available in published literature, this guide outlines the standard experimental protocols for its determination and presents a hypothetical data set to illustrate the expected outcomes.

Understanding Hygroscopicity in Pharmaceutical and Chemical Compounds

Hygroscopicity can significantly affect the properties of a chemical compound, including its:

-

Physical Stability: Moisture absorption can lead to caking, deliquescence, and changes in crystal structure.[4]

-

Chemical Stability: The presence of water can promote hydrolysis or other degradation pathways.[4]

-

Handling and Formulation: Changes in flowability and bulk density due to moisture uptake can complicate manufacturing and formulation processes.[]

Given that N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide is an amino acid derivative, its hygroscopic behavior may be influenced by the presence of polar functional groups capable of forming hydrogen bonds with water molecules. Studies on other amino acids have shown varied hygroscopic properties, which can be influenced by their side chains and crystalline forms.[7][8][9]

Experimental Protocol for Determining Hygroscopicity

The most common and accurate method for determining the hygroscopicity of a powdered substance is Dynamic Vapor Sorption (DVS).[10][11][12] DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[13]

3.1 Principle of Dynamic Vapor Sorption (DVS)

A sample is placed on a sensitive microbalance within a temperature- and humidity-controlled chamber. A carrier gas, typically nitrogen, is humidified to a specific RH level and passed over the sample. The microbalance continuously records the sample's mass until it reaches equilibrium, meaning the mass is no longer changing.[11] The RH is then increased or decreased in a stepwise manner, and the mass change is recorded for each step. This process generates a moisture sorption isotherm, which plots the change in mass (as a percentage) against the relative humidity.[13]

3.2 DVS Experimental Parameters

-

Instrument: Dynamic Vapor Sorption Analyzer

-

Sample Preparation: A sample of N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide (typically 5-15 mg) is placed in the DVS sample pan.[4] To establish a baseline, the sample is often dried at the beginning of the experiment by exposing it to 0% RH at the analysis temperature until a constant weight is achieved.[14]

-

Temperature: Isothermal analysis is typically conducted at 25°C.

-

Humidity Program: A common protocol involves a sorption (increasing humidity) and desorption (decreasing humidity) cycle. For example:

-

Sorption: 0% to 90% RH in 10% RH increments.

-

Desorption: 90% to 0% RH in 10% RH increments.

-

-

Equilibrium Condition: The instrument proceeds to the next humidity step when the rate of mass change over time ( dm/dt ) is less than a predefined value (e.g., 0.002% per minute) for a specified period (e.g., 10 minutes).

Data Presentation

The data obtained from a DVS experiment is typically presented in a table summarizing the percentage change in mass at each relative humidity level for both the sorption and desorption phases.

Table 1: Hypothetical Hygroscopicity Data for N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine Amide at 25°C

| Relative Humidity (%) | Sorption (% Mass Change) | Desorption (% Mass Change) |

| 0 | 0.00 | 0.05 |

| 10 | 0.02 | 0.08 |

| 20 | 0.05 | 0.12 |

| 30 | 0.08 | 0.18 |

| 40 | 0.12 | 0.25 |

| 50 | 0.18 | 0.35 |

| 60 | 0.25 | 0.50 |

| 70 | 0.40 | 0.75 |

| 80 | 0.70 | 1.10 |

| 90 | 1.20 | 1.20 |

Note: This data is hypothetical and serves for illustrative purposes only.

The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the mechanism of water uptake and any structural changes in the material.[13]

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the workflow for determining the hygroscopicity of a compound using Dynamic Vapor Sorption.

Caption: Workflow for Hygroscopicity Testing using DVS.

5.2 Logical Relationship of Hygroscopicity

The following diagram illustrates the factors influencing and influenced by the hygroscopic nature of a chemical compound.

Caption: Factors and Impacts of Hygroscopicity.

Conclusion

References

- 1. iright.com [iright.com]

- 2. Thermo Scientific™ FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) | Fisher Scientific [fishersci.ca]

- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 7. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. | Semantic Scholar [semanticscholar.org]

- 8. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aqualab.com [aqualab.com]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 13. mt.com [mt.com]

- 14. tainstruments.com [tainstruments.com]

Methodological & Application

Application Note: Chiral Amino Acid Analysis Using FDNP-D-ALA-NH2 Derivatization and HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of amino acid enantiomers is critical in many areas of research and development, including drug discovery, food science, and microbiology. 1-Fluoro-2,4-dinitrophenyl-5-D-alanine amide (FDNP-D-ALA-NH2), a derivative of Marfey's reagent, is a chiral derivatizing agent used for the separation of amino acid enantiomers by high-performance liquid chromatography (HPLC).[1][2] This method relies on the formation of diastereomers upon reaction of FDNP-D-ALA-NH2 with the primary amine group of amino acids.[1][3] The resulting diastereomers can be effectively separated on a standard reversed-phase HPLC column, eliminating the need for a more expensive chiral stationary phase.[4][5]

The derivatization reaction is straightforward and results in stable derivatives with a strong chromophore, allowing for sensitive UV detection at 340 nm.[3][4] A key advantage of using FDNP-D-ALA-NH2 (the D-form of the reagent) is that the resulting L-amino acid derivatives typically elute before the D-amino acid derivatives on a reversed-phase column.[3][6] This elution order is advantageous when analyzing samples containing a high abundance of L-amino acids, as the smaller D-enantiomer peak elutes first and is well-resolved from the larger L-enantiomer peak.

This application note provides a detailed protocol for the derivatization of amino acids with FDNP-D-ALA-NH2 and their subsequent analysis by HPLC.

Experimental Protocols

Materials and Reagents

-

FDNP-D-ALA-NH2 (Marfey's Reagent, D-form)

-

Amino acid standards (D- and L-isomers)

-

Acetone, HPLC grade

-

Sodium bicarbonate (NaHCO₃), 1 M solution

-

Hydrochloric acid (HCl), 2 M solution

-

Triethylamine phosphate (TEAP) buffer, 0.05 M, pH 3.0

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Sample vials (e.g., 1 mL reaction vials)

-

Heating block or water bath

-

HPLC system with UV detector

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Derivatization Protocol

-

Sample Preparation: Prepare a 50 mM aqueous solution of the amino acid standard or sample.

-

Reagent Preparation: Prepare a 1% (w/v) solution of FDNP-D-ALA-NH2 in acetone. This is approximately 36 mM.

-

Reaction Setup: In a 1 mL reaction vial, combine the following:

-

50 µL of the 50 mM amino acid solution (2.5 µmoles).

-

100 µL of the 1% FDNP-D-ALA-NH2 solution in acetone (approximately 3.6 µmoles).

-

20 µL of 1 M sodium bicarbonate solution.[1]

-

-

Incubation: Tightly cap the vial, vortex to mix, and heat at 40°C for 1 hour with occasional mixing.[1][4]

-

Quenching: After incubation, cool the vial to room temperature.

-

Neutralization: Add 20 µL of 2 M HCl to neutralize the reaction mixture.[4] The sample is now ready for HPLC analysis.

HPLC Analysis Protocol

-

HPLC System: An HPLC system equipped with a UV detector is used for the analysis.

-

Column: A reversed-phase C18 column is suitable for the separation.

-

Mobile Phase:

-

Mobile Phase A: 0.05 M Triethylamine phosphate (TEAP), pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution: A linear gradient is employed for the separation of the diastereomers. An example gradient is a linear increase of acetonitrile from 10% to 50% over 60 minutes.[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The diastereomers are detected by UV absorbance at 340 nm.[1][4][6]

-

Injection Volume: Inject an appropriate volume of the derivatized sample (e.g., 20 µL).

Data Presentation

The following tables summarize the quantitative data for the derivatization protocol and a typical HPLC analysis.

Table 1: Derivatization Protocol Parameters

| Parameter | Value |

| Amino Acid Concentration | 50 mM |

| FDNP-D-ALA-NH2 Concentration | 1% in Acetone (~36 mM) |

| Molar Ratio (Reagent:Amino Acid) | ~1.4:1 |

| Reaction Buffer | 1 M Sodium Bicarbonate |

| Reaction Temperature | 40°C |

| Reaction Time | 1 hour |

| Quenching Reagent | 2 M Hydrochloric Acid |

Table 2: HPLC Analysis Parameters

| Parameter | Value |

| HPLC Column | C18 Reversed-Phase |

| Mobile Phase A | 0.05 M Triethylamine Phosphate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% Acetonitrile over 60 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 340 nm |

| Injection Volume | 20 µL |

Visualizations

Below is a diagram illustrating the experimental workflow for the derivatization of amino acids with FDNP-D-ALA-NH2 and subsequent HPLC analysis.

Caption: Experimental workflow for FDNP-D-ALA-NH2 derivatization and HPLC analysis.

The following diagram illustrates the reaction between an amino acid and FDNP-D-ALA-NH2.

Caption: Derivatization reaction of an amino acid with FDNP-D-ALA-NH2.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: A Step-by-Step Guide for Using Marfey's Reagent with Amino Acid Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marfey's method is a highly effective and widely adopted procedure for the chiral analysis of amino acids. It involves the pre-column derivatization of amino acids with Marfey's reagent, which is chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[1][2][3] This process converts the amino acid enantiomers into diastereomers.[3][4] These resulting diastereomeric derivatives can then be separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[1][5]

The fundamental principle of this method lies in the stoichiometric reaction of FDAA with the primary amino group of both D- and L-amino acids under mild alkaline conditions.[4] The L-chiral center within the FDAA molecule introduces a second chiral center to the amino acid, creating diastereomers with distinct physicochemical properties. This distinction allows for their separation on a non-chiral stationary phase. Typically, the L-FDAA derivatives of D-amino acids exhibit stronger intramolecular bonding, which reduces their polarity compared to the corresponding L-amino acid derivatives.[6] Consequently, the D-derivatives are more strongly retained on a reverse-phase column and therefore elute later than their L-counterparts.[6]

The dinitrophenyl chromophore incorporated into the derivatives allows for sensitive UV detection, typically at 340 nm.[4][5] This method is advantageous due to its reliability, high sensitivity (reaching the subnanomolar range), and the use of readily available HPLC technology without the need for specialized chiral columns.[5][6][7] Its applications are extensive, particularly in the pharmaceutical industry for assessing the enantiomeric purity of amino acids and peptides, and in natural product research to determine the stereochemistry of amino acid residues.[2][3]

Materials and Reagents

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase HPLC column (e.g., C8 or C18)

-

Vortex mixer

-

Heating block or water bath

-

Microcentrifuge

-

Analytical balance

-

pH meter

-

Pipettes and tips

-

Glass vials for sample preparation and analysis

Chemicals and Reagents:

-

Marfey's Reagent (FDAA, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

L- and D-amino acid standards

-

Acetone, HPLC grade

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

-

Mobile phase buffers (e.g., Ammonium acetate, Triethylamine phosphate)

Experimental Protocols

Protocol 1: Preparation of Standard Amino Acid Solutions

-

Stock Solutions (e.g., 10 mM): Accurately weigh a sufficient amount of each L- and D-amino acid standard and dissolve in 0.1 N HCl to create individual stock solutions. Store at 4°C.

-

Working Standard Mixture (e.g., 1 mM): Prepare a mixture of all desired L- and D-amino acid standards by diluting the stock solutions in 0.1 N HCl. This mixture will be used for derivatization.

Protocol 2: Derivatization of Amino Acid Standards with Marfey's Reagent

This protocol is a widely used method for the derivatization of amino acids with FDAA.

-

In a microcentrifuge tube, combine 50 µL of the 1 mM amino acid standard mixture with 20 µL of 1 M sodium bicarbonate solution.

-

Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone. This ensures a molar excess of the reagent.

-

Vortex the mixture thoroughly to ensure complete mixing.

-

Incubate the reaction mixture at 40°C for 60-90 minutes with occasional vortexing. Some amino acids may require longer incubation times for complete derivatization.[4][8]

-

After incubation, quench the reaction by adding 20 µL of 1 N HCl.

-

Evaporate the acetone from the sample, or dilute the sample with the initial mobile phase (e.g., to a final volume of 1 mL) to prepare it for HPLC analysis.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 3: HPLC Analysis of Derivatized Amino Acids

The following are general HPLC conditions that can be optimized for specific amino acid mixtures and available equipment.

-

HPLC Column: A standard C18 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or another suitable buffer.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

-

Gradient Elution: A linear gradient is commonly employed. For example, starting with a low percentage of Mobile Phase B (e.g., 10-15%) and increasing to a higher percentage (e.g., 45-60%) over 30-60 minutes.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 340 nm.[5]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-50°C.[7]

Data Presentation

Quantitative data from the analysis of amino acid standards derivatized with Marfey's reagent is summarized below. Retention times can vary based on the specific HPLC system, column, and gradient conditions.

Table 1: Example Retention Times of L- and D-Amino Acid Derivatives

| Amino Acid | L-Derivative Retention Time (min) | D-Derivative Retention Time (min) |

| Alanine | 15.2 | 18.5 |

| Valine | 22.8 | 28.4 |

| Leucine | 28.1 | 35.7 |

| Isoleucine | 26.9 | 33.8 |

| Proline | 21.5 | 25.1 |

| Phenylalanine | 30.3 | 38.9 |

| Tryptophan | 32.6 | 41.2 |

| Methionine | 25.4 | 31.6 |

| Aspartic Acid | 10.8 | 12.5 |

| Glutamic Acid | 12.1 | 14.3 |

Note: These are illustrative values. Actual retention times must be determined experimentally.

Table 2: Quantitative Analysis Parameters

| Amino Acid Derivative | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |

| Alanine | ~5-10 | ~15-30 |

| Valine | ~5-10 | ~15-30 |

| Phenylalanine | ~2-5 | ~10-20 |

Note: LOD and LOQ are dependent on the specific instrument and method conditions. The dinitrophenyl group allows for detection in the low picomolar range.[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical reaction of Marfey's method.

References

- 1. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 2. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ovid.com [ovid.com]

- 5. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Chiral Amino Acid Analysis Using LC-MS/MS with FDNP-D-ALA-NH2 Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of chiral amino acids, particularly the detection and quantification of D-amino acids in the presence of their abundant L-enantiomers, is of significant interest in various fields, including drug development, disease biomarker discovery, and microbiology. D-amino acids play crucial roles in biological systems, from bacterial cell wall synthesis to neurotransmission in mammals. Their accurate quantification requires sensitive and selective analytical methods.

This application note details a robust and reliable LC-MS/MS method for the chiral analysis of amino acids following pre-column derivatization with Nα-(5-Fluoro-2,4-dinitrophenyl)-D-alaninamide (FDNP-D-ALA-NH2), a variant of Marfey's reagent. This method allows for the separation and quantification of amino acid enantiomers by forming diastereomers that can be resolved on a standard reversed-phase column.

Principle of the Method

The primary amino groups of D- and L-amino acids react with the fluorine group of FDNP-D-ALA-NH2 under mild alkaline conditions to form stable diastereomers. Due to their different stereochemistry, these diastereomers exhibit distinct physicochemical properties, allowing for their separation by reversed-phase liquid chromatography. The highly chromophoric dinitrophenyl group enhances UV detection, while the specific fragmentation patterns of the derivatives in a tandem mass spectrometer enable highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocols

I. Sample Preparation and Derivatization

Materials:

-

Amino acid standards (D- and L-enantiomers)

-

FDNP-D-ALA-NH2 solution (1% w/v in acetone)

-

Sodium bicarbonate buffer (1 M, pH 9.0)

-

Hydrochloric acid (2 N)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

Protocol:

-

Sample Preparation:

-

For protein hydrolysates, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) and dry the sample completely.

-

Reconstitute the dried sample or prepare aqueous solutions of amino acid standards and biological fluids.

-

-

Derivatization Reaction:

-

To 50 µL of the amino acid sample solution, add 20 µL of 1 M sodium bicarbonate buffer.

-

Add 100 µL of 1% FDNP-D-ALA-NH2 solution in acetone.

-

Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.[1]

-

After incubation, cool the reaction mixture to room temperature.

-

-

Reaction Quenching and Dilution:

-

Neutralize the reaction by adding 20 µL of 2 N HCl to stop the derivatization process.

-

Evaporate the acetone from the mixture under a gentle stream of nitrogen.

-

Dilute the sample with 810 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final volume of 1 mL.

-

Filter the final solution through a 0.22 µm syringe filter before LC-MS/MS analysis.

-

II. LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 60% B

-

15-17 min: 60% to 95% B

-

17-20 min: 95% B

-

20.1-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

MRM Transitions: Specific precursor-to-product ion transitions for each derivatized amino acid need to be determined by infusing individual standards. Representative MRM parameters for l-FDLA derivatized amino acids, a close analog, are provided in Table 2 for guidance.[1]

Data Presentation

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analysis of amino acids derivatized with a Marfey's reagent variant (l-FDLA), which is expected to be comparable to FDNP-D-ALA-NH2 derivatization.

Table 1: Representative Quantitative Performance Data

| Amino Acid | Retention Time (min) | Linearity (R²) | LOD (pmol) | LOQ (pmol) | Recovery (%) |

| D-Ala | 10.2 | >0.99 | 0.1 | 0.3 | 95-105 |

| L-Ala | 10.8 | >0.99 | 0.1 | 0.3 | 95-105 |

| D-Asp | 12.5 | >0.99 | 0.2 | 0.6 | 92-103 |

| L-Asp | 13.1 | >0.99 | 0.2 | 0.6 | 92-103 |

| D-Glu | 13.8 | >0.99 | 0.2 | 0.7 | 90-102 |

| L-Glu | 14.5 | >0.99 | 0.2 | 0.7 | 90-102 |

| D-Ser | 9.5 | >0.99 | 0.3 | 1.0 | 93-104 |

| L-Ser | 10.1 | >0.99 | 0.3 | 1.0 | 93-104 |

| D-Phe | 16.2 | >0.99 | 0.1 | 0.3 | 96-106 |

| L-Phe | 17.0 | >0.99 | 0.1 | 0.3 | 96-106 |

Data are representative and should be validated for each specific amino acid and instrument.

Table 2: Example MRM Transitions for l-FDLA Derivatized Amino Acids [1]

| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Alanine | 357.1 | 292.1 | 15 |

| Aspartic Acid | 401.1 | 336.1 | 18 |

| Glutamic Acid | 415.1 | 350.1 | 18 |

| Serine | 373.1 | 308.1 | 15 |

| Phenylalanine | 433.2 | 368.2 | 20 |

These values are for l-FDLA derivatives and should be optimized for FDNP-D-ALA-NH2 derivatives.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of amino acids.

Biological Role of D-Amino Acids in Bacteria

Caption: Role of D-amino acids in bacterial processes.

Conclusion

The LC-MS/MS method using FDNP-D-ALA-NH2 derivatization provides a highly selective, sensitive, and reliable approach for the chiral analysis of amino acids. The detailed protocol and performance data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for the accurate quantification of D- and L-amino acids in various biological matrices. The ability to measure enantiomeric ratios of amino acids is crucial for understanding their physiological and pathological roles, and this method serves as a valuable tool in advancing research in these areas.

References

Determining Amino Acid Configuration in Natural Products Using Marfey's Method: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the absolute configuration of amino acids in natural products using Marfey's method. This method is a reliable and widely used pre-column derivatization HPLC technique that allows for the separation of amino acid enantiomers as diastereomers.

Introduction to Marfey's Method

Marfey's method, first reported in 1984, is a cornerstone technique for assigning the stereochemistry of amino acids within natural products, particularly peptides.[1] The method involves the hydrolysis of the natural product to its constituent amino acids, followed by derivatization with a chiral reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent.[2][3] This reaction creates diastereomeric derivatives that can be resolved using standard reverse-phase high-performance liquid chromatography (HPLC).[1][4] The elution order of the derivatized L- and D-amino acids is consistent, allowing for unambiguous assignment by comparing the retention times to those of derivatized amino acid standards.[5]

The key advantages of Marfey's method include its high sensitivity, the use of readily available HPLC technology, and the commercial availability of both L- and D-enantiomers of the derivatizing reagent.[5] The D-enantiomer, Nα-(2,4-dinitro-5-fluorophenyl)-D-alaninamide (D-FDAA), is particularly useful as a surrogate for unavailable D-amino acid standards, as the D-FDAA-L-amino acid derivative is chromatographically equivalent to the L-FDAA-D-amino acid derivative.[5][6]

Experimental Protocols

This section details the necessary steps for determining the absolute configuration of amino acids in a natural product sample.

I. Hydrolysis of the Natural Product

The first step is to break down the natural product, typically a peptide, into its individual amino acid components.

Protocol:

-

Weigh approximately 0.1-0.5 mg of the purified natural product into a clean glass vial.[7][8]

-

Seal the vial under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive amino acids like tryptophan.

-

Heat the vial at 104-110°C for 18-24 hours.[8]

-

After hydrolysis, cool the vial to room temperature and remove the acid by evaporation under a stream of nitrogen or using a vacuum concentrator.[8]

-

Re-suspend the dried hydrolysate in 100-250 µL of deionized water.[7][8]

II. Derivatization with Marfey's Reagent (L-FDAA)

The free amino acids in the hydrolysate are then reacted with Marfey's reagent to form diastereomers.

Protocol:

-

To the aqueous hydrolysate, add 20 µL of 1 M sodium bicarbonate (NaHCO₃) solution.[5]

-

Add 40 µL of a 1% (w/v) solution of L-FDAA in acetone.[5]

-

Incubate the reaction mixture at 40°C for 1 hour with occasional vortexing.[5] Some protocols suggest incubation at 37°C overnight for complete derivatization of all amino acids.[6]

-

After incubation, quench the reaction by adding 20 µL of 1 M HCl.[5]

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Dissolve the dried derivatized sample in a suitable solvent for HPLC analysis, such as methanol or acetonitrile/water.[7]

-

Prepare derivatized standards of L- and D-amino acids by following the same procedure with authentic standards.

III. HPLC Analysis

The derivatized amino acid mixture is then analyzed by reverse-phase HPLC to separate the diastereomers.

Protocol:

-

Inject the dissolved sample onto a C18 or C8 reverse-phase HPLC column.[1][6] For improved resolution of certain amino acids, a C3 column can be utilized (Advanced Marfey's Method).[5][9]

-

Elute the diastereomers using a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

-

Monitor the elution of the derivatives using a UV detector at 340 nm.[5]

-

Compare the retention times of the amino acid derivatives from the natural product hydrolysate with those of the derivatized L- and D-amino acid standards to determine the absolute configuration. Typically, the L-amino acid derivative elutes before the corresponding D-isomer.[10]